

# Quantitative Comparison of Aeruginascin Levels in Mushroom Species: A Guide for Researchers

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## Compound of Interest

Compound Name: *Aeruginascin*

Cat. No.: *B3025662*

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This guide provides a comprehensive quantitative comparison of **aeruginascin** levels across various mushroom species, intended for researchers, scientists, and drug development professionals. The information compiled herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those investigating tryptamine alkaloids.

## Quantitative Data Summary

**Aeruginascin**, a trimethylated analogue of psilocybin, is found in several genera of fungi, most notably *Inocybe* and *Psilocybe*. The following table summarizes the quantitative levels of **aeruginascin** reported in different mushroom species, expressed in milligrams per gram of dry mass (mg/g).

Mushroom Species	Aeruginascin (mg/g dry mass)	Other Tryptamines Detected	Reference
Inocybe aeruginascens	0.280 - 0.283	Psilocybin (0.124 - 0.128 mg/g), Baeocystin (0.038 - 0.039 mg/g), Psilocin (0.005 mg/g)	[1]
Inocybe corydalina	0.016 - 0.365	Psilocybin (0.076 - 0.282 mg/g), Baeocystin (0.499 - 0.975 mg/g), Norbaeocystin (0.036 - 0.097 mg/g), Psilocin ( $\leq 0.006$ mg/g)	[1]
Psilocybe cubensis	0.026 - 0.053	Psilocybin, Psilocin, Baeocystin, Norbaeocystin	[2]
Psilocybe cyanescens	Detected, but $<0.1\%$ of psilocybin levels	Psilocybin, Psilocin, Baeocystin, Norbaeocystin, Norpsilocin	[3]
Psilocybe mexicana	Detected, but $<0.1\%$ of psilocybin levels	Psilocybin, Psilocin, Baeocystin, Norbaeocystin, Norpsilocin	[3]

It is important to note that the concentrations of tryptamine alkaloids can be highly variable within a single species, and even between the cap and stipe of the same mushroom.[4]

## Experimental Protocols

The following is a detailed methodology for the extraction and quantification of **aeruginascin** and other tryptamines from mushroom fruiting bodies, based on established and validated methods in the field.

## Sample Preparation and Extraction

- **Drying:** Fresh mushroom fruiting bodies are dried to a constant weight.
- **Homogenization:** The dried mushroom material is ground into a fine powder to ensure homogeneity.
- **Extraction Solvent:** A solution of methanol with 0.5% (v/v) acetic acid is used as the extraction solvent.<sup>[5]</sup>
- **Extraction Procedure:**
  - Weigh a precise amount of the homogenized mushroom powder.
  - Add the extraction solvent.
  - Vortex the mixture thoroughly to ensure complete extraction.
  - Centrifuge the mixture to pellet the solid material.
  - Carefully collect the supernatant.
  - Repeat the extraction process on the pellet to maximize the yield of extracted analytes.<sup>[5]</sup>
  - Combine the supernatants from all extractions.

## Quantitative Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

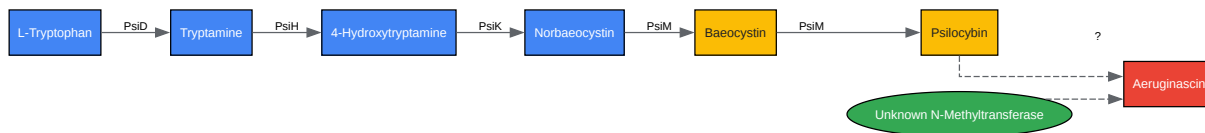
- **Chromatographic Separation:**
  - **Instrument:** A UHPLC system coupled to a triple quadrupole mass spectrometer.
  - **Column:** A suitable reversed-phase column for the separation of polar compounds.
  - **Mobile Phase A:** 10 mmol L<sup>-1</sup> ammonium formate with 0.1% (v/v) formic acid in water.<sup>[4]</sup>

- Mobile Phase B: 10 mmol L<sup>-1</sup> ammonium formate with 0.1% (v/v) formic acid in methanol. [4]
- Gradient Program: A programmed gradient is used to separate the tryptamines, starting with a low percentage of mobile phase B and gradually increasing to elute the compounds of interest. [4]
- Flow Rate: A typical flow rate is 0.25 mL min<sup>-1</sup>. [4]
- Injection Volume: A small volume of the extracted sample (e.g., 3 µL) is injected. [4]
- Mass Spectrometry Detection:
  - Ionization Mode: Electrospray ionization in the positive mode (ESI+). [4]
  - Detection Method: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity.
  - MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte. For **aeruginascins**, the transition is m/z 299.3 → 240.0.
  - Ion Source Parameters: Parameters such as drying gas temperature, nebulizer pressure, and capillary voltage are optimized for maximum signal intensity. [4]

## Visualizations

### Putative Biosynthetic Pathway of Aeruginascins

The biosynthesis of **aeruginascins** is believed to follow the same initial pathway as psilocybin, starting from the amino acid L-tryptophan. While the enzymes responsible for the initial steps (PsiD, PsiH, PsiK) and the dimethylation to psilocybin (PsiM) have been identified, the enzyme that catalyzes the final N-methylation of psilocybin to **aeruginascins** is currently unknown. [3] It is hypothesized that a distinct N-methyltransferase is responsible for this final step.

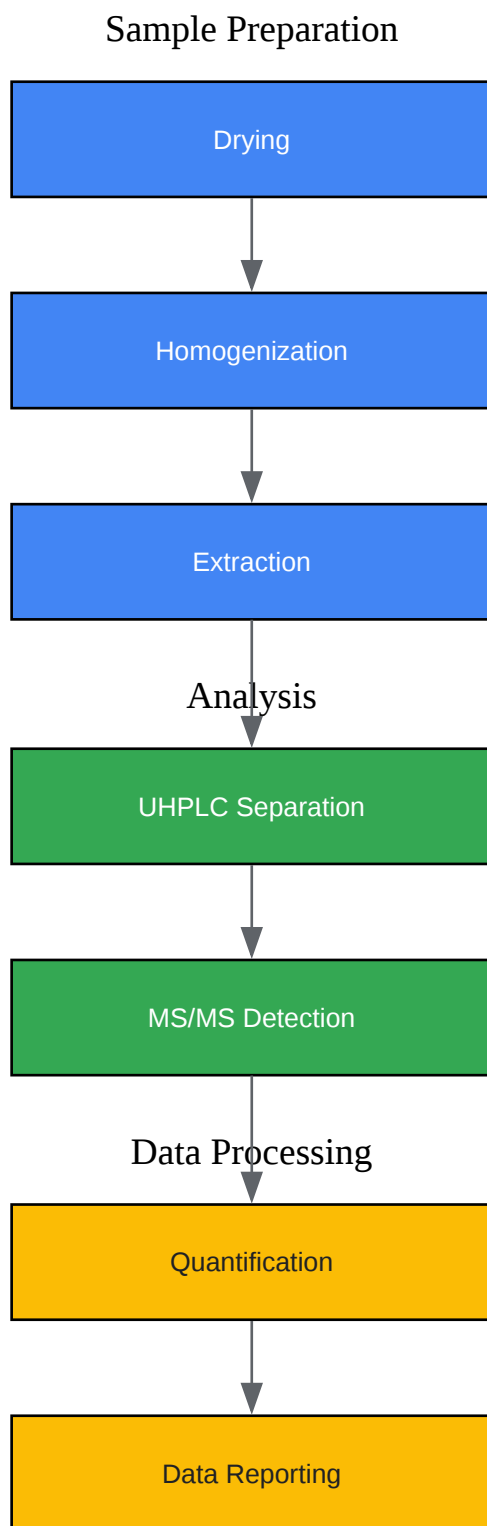


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Caption: Putative biosynthetic pathway of **aeruginascins** from L-tryptophan.

## Experimental Workflow for Aeruginascins Quantification

The following diagram illustrates the key steps in the experimental workflow for the quantitative analysis of **aeruginascins** in mushroom samples.



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Caption: Experimental workflow for **aeruginascin** quantification.

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